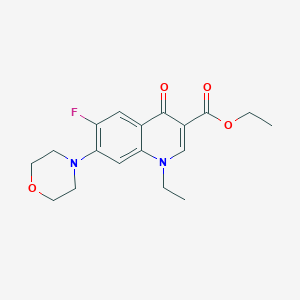
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. The presence of a fluorine atom at the 6th position and a morpholine ring at the 7th position enhances its pharmacological properties, including improved penetration through bacterial cell membranes and increased binding affinity to bacterial enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an appropriate aniline derivative and a β-keto ester.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using a fluorinating agent such as Selectfluor.
Morpholine Substitution: The morpholine ring is introduced at the 7th position through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolones.
Substitution: Nucleophilic substitution reactions can modify the morpholine ring or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Dihydroquinolones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Investigated for its potential in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The antibacterial activity of ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacteria.
Moxifloxacin: A fourth-generation fluoroquinolone with improved activity against Gram-positive bacteria.
Uniqueness
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it more effective in certain clinical settings .
Properties
Molecular Formula |
C18H21FN2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H21FN2O4/c1-3-20-11-13(18(23)25-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3 |
InChI Key |
KTNXGEUGDNFEAV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
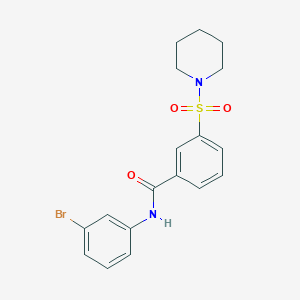
![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)
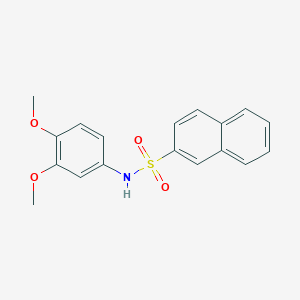
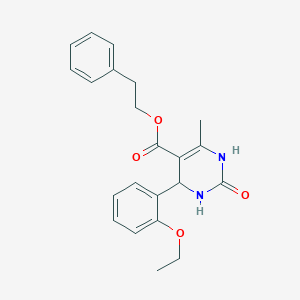
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
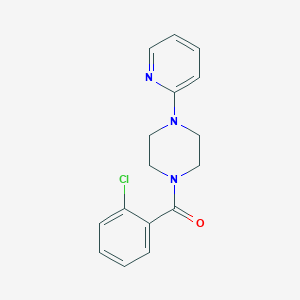
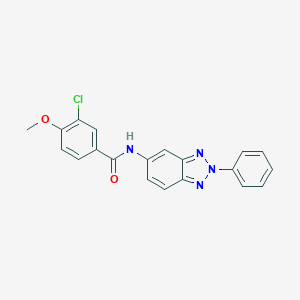
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)
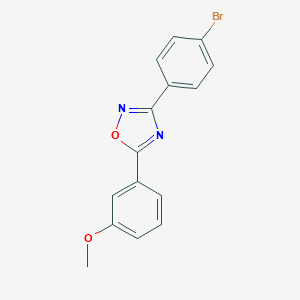
![3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
